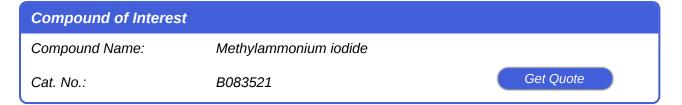


A Comparative Guide to Recent Advances in Methylammonium-Free Perovskite Materials

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The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. However, the inclusion of the volatile organic cation, methylammonium (MA), has been a persistent bottleneck, hindering the long-term thermal stability of these devices.[1][2][3] This has spurred intensive research into MA-free alternatives, leading to significant breakthroughs in efficiency and durability. This guide provides a comprehensive comparison of recent advancements in MA-free perovskite materials, focusing on formamidinium (FA) and cesium (Cs)-based compositions, and offers detailed experimental insights for researchers and professionals in the field.

Performance Comparison of MA-Free Perovskite Solar Cells

The quest for stable and efficient MA-free perovskites has largely centered on the use of FA and Cs as alternative A-site cations. These materials have demonstrated remarkable power conversion efficiencies (PCEs) and improved stability profiles. The following tables summarize the key performance metrics of recently developed MA-free PSCs.



| Perovsk ite Compos ition | Depositi on Method | PCE (%) | Voc (V) | Jsc (mA/cm 2) | FF (%) | Stability Highligh ts | Referen ce |
|---|--------------------------|---------|---------|---------------------|--------|--|---------------|
| Cs0.05F A0.95Pbl 3 (single crystal) | Solution | 24.29 | - | - | - | Retained 90% of initial efficiency after 900 h at 53 °C. | [4] |
| FA0.91C s0.09Pbl 3 | Solution | 24.7 | 1.18 | - | - | Enhance d operation al stability due to reduced electron- phonon coupling. | [5] |
| FA0.7Cs 0.3Pb(I0. 9Br0.1)3 | Vacuum | 18.2 | - | - | - | High performa nce for a vapor- deposite d MA- free system. | |
| (Cs0.17F A0.83)Pb (I0.97- xBrxCl0. 03)3 | Solution | 20.50 | - | - | - | Retained about 80% of original efficiency after | [3][6] |



| | | | | | | 1000 h aging (unencap sulated). | |
|--|----------|-------|-------|-------|-------|--|-----------|
| FA0.8Cs 0.2Pbl3 with Pb(SCN) 2 | Solution | 19.57 | 1.09 | 22.25 | 80.85 | Additive engineeri ng improved grain size and carrier lifetimes. | [7][8][9] |
| 3D HaP with 5F- PHZ passivati on | Solution | 22.29 | 1.178 | 24.51 | 77.2 | Interfacia I passivati on improved efficiency and stability. | [10] |

Experimental Protocols

The fabrication of high-performance MA-free perovskite solar cells requires precise control over the deposition and crystallization of the perovskite layer. Below are detailed methodologies for common solution-based and vacuum-based fabrication techniques.

Solution Processing: Spin-Coating with Antisolvent Quenching

This one-step method is widely used for fabricating high-quality perovskite films in a laboratory setting.

1. Precursor Solution Preparation (Example: FA0.83Cs0.17Pb(I0.9Br0.1)3):

Validation & Comparative





- Formamidinium Iodide (FAI) Synthesis: Dissolve formamidine acetate in a 1.5 molar excess
 of hydroiodic acid (HI) at 50°C with stirring for 10 minutes. Dry the resulting yellow-white
 powder at 100°C for approximately 2 hours. Wash the powder three times with diethyl ether
 to remove excess I2. Recrystallize the powder from ethanol and dry the final white flake-like
 crystals in a vacuum oven at 50°C overnight.
- Perovskite Precursor Solution: Prepare a 1.4 M perovskite precursor solution in a 4:1 (v:v) mixed solvent of anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
 Dissolve the precursor salts (FAI, Cesium Iodide (CsI), Lead Iodide (PbI2), and Lead Bromide (PbBr2)) in the desired stoichiometric ratio in the solvent mixture within a nitrogenfilled glovebox. Stir the solution overnight at room temperature.

2. Device Fabrication:

- Substrate Preparation: Clean fluorine-doped tin oxide (FTO) coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
- Electron Transport Layer (ETL) Deposition: Deposit a layer of SnO2 nanoparticles (e.g., 3 wt% suspension in distilled water) onto the FTO substrate by spin-coating at 3000 RPM for 30 seconds. Anneal the substrates at 150°C for 30 minutes.
- Perovskite Layer Deposition: In an inert environment, deposit the perovskite precursor solution onto the SnO2 layer. Spin-coat at 1000 RPM for 10 seconds, followed by 3000 RPM for 28 seconds. During the second step (at approximately 13 seconds from the end), dispense 100 μL of an antisolvent (e.g., chlorobenzene) in a continuous stream onto the spinning substrate. This "antisolvent quenching" step induces rapid and uniform crystallization.
- Annealing: Immediately transfer the substrate to a hotplate and anneal at 130°C for 10 minutes.
- Hole Transport Layer (HTL) Deposition: After the substrate cools down, deposit the HTL, such as Spiro-OMeTAD, by spin-coating at 4000 RPM for 30 seconds. The Spiro-OMeTAD solution is typically prepared in chlorobenzene with additives like Li-TFSI and 4-tertbutylpyridine.



 Metal Electrode Deposition: Finally, thermally evaporate a gold (Au) or silver (Ag) back contact through a shadow mask to define the device area.

Vacuum Deposition: Three-Source Thermal Evaporation

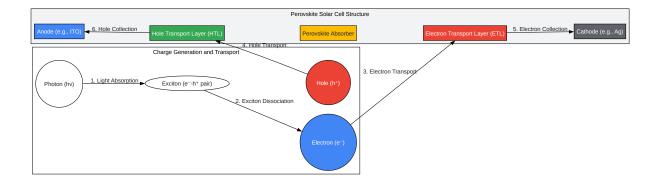
This method offers a scalable approach for producing uniform and high-quality MA-free perovskite films.

- 1. Precursor Source Preparation:
- Load high-purity FAI, PbI2, and CsBr into separate thermal evaporation sources within a high-vacuum chamber.
- 2. Deposition Process:
- Mount the substrate (e.g., ITO/PTAA) in the chamber.
- Simultaneously co-evaporate the FAI, PbI2, and CsBr sources onto the substrate. The
 deposition rates of each source are precisely controlled to achieve the desired stoichiometry
 of the perovskite film (e.g., FA0.7Cs0.3Pb(I0.9Br0.1)3).
- A slight excess of PbI2 is often beneficial for enhancing film stability and optoelectronic properties.
- 3. Post-Deposition Annealing:
- Anneal the deposited film at a specific temperature to promote crystallization and improve film quality. The optimal annealing temperature depends on the substrate and the specific perovskite composition.
- 4. Completion of the Device:
- Deposit the subsequent layers, such as the electron transport layer (e.g., C60) and the metal contact (e.g., Ag), to complete the p-i-n device architecture.

Visualizing Key Processes



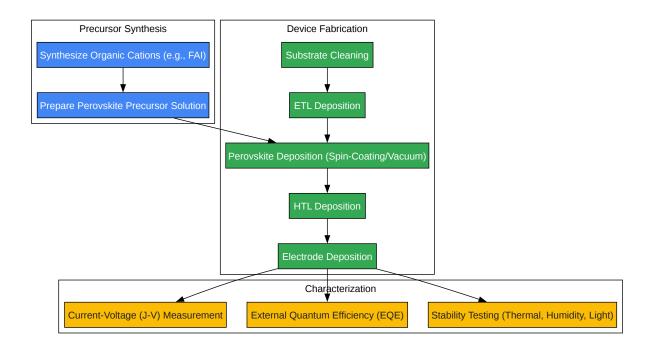
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the charge transport pathway in a typical perovskite solar cell and a generalized experimental workflow.



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Caption: Charge transport pathway in a perovskite solar cell.





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Caption: Generalized experimental workflow for perovskite solar cells.

Conclusion

The development of methylammonium-iodide-free perovskite materials represents a critical step towards the commercialization of stable and highly efficient perovskite solar cells. Formamidinium and cesium-based compositions have emerged as the most promising alternatives, with power conversion efficiencies now rivaling their MA-containing counterparts.



Continued research focusing on compositional engineering, additive manufacturing, and scalable deposition techniques will be crucial in overcoming the remaining challenges and unlocking the full potential of this transformative photovoltaic technology. The detailed experimental protocols and conceptual diagrams provided in this guide aim to equip researchers with the necessary knowledge to contribute to this exciting and rapidly advancing field.

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- To cite this document: BenchChem. [A Comparative Guide to Recent Advances in Methylammonium-Free Perovskite Materials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083521#review-of-recent-advances-in-methylammonium-iodide-free-perovskite-materials]

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